molecular formula C18H13N7 B12214391 3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine

3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine

Cat. No.: B12214391
M. Wt: 327.3 g/mol
InChI Key: DSGPYEXNSSRPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core, substituted with a 2-methylphenyl group and a 4-pyridyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a hydrazine derivative, followed by its reaction with a pyrimidine derivative to form the pyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine core. Subsequent substitution reactions introduce the 2-methylphenyl and 4-pyridyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with altered chemical properties .

Scientific Research Applications

3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of protein kinases, disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylphenyl)-7-(4-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]pyrimidine is unique due to its specific combination of substituents, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

IUPAC Name

10-(2-methylphenyl)-5-pyridin-4-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H13N7/c1-12-4-2-3-5-15(12)25-17-14(10-21-25)18-23-22-16(24(18)11-20-17)13-6-8-19-9-7-13/h2-11H,1H3

InChI Key

DSGPYEXNSSRPNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.